2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile
Description
The compound 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile features a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, methyl, and phenyl groups at positions 2, 5, and 3, respectively. A piperazine ring is attached at position 7, further functionalized with an acetonitrile group. The acetonitrile moiety may enhance solubility or binding affinity compared to alkyl or aryl substituents in analogs.
Properties
IUPAC Name |
2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-3-18-20(17-7-5-4-6-8-17)21-23-16(2)15-19(27(21)24-18)26-13-11-25(10-9-22)12-14-26/h4-8,15H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECRCTRHROXTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclocondensation of a suitable pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable catalyst, such as palladium or copper, to form the desired piperazine-substituted product.
Addition of the acetonitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally benign solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Introduction of various functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer properties. Studies have shown cytotoxic effects against various human cancer cell lines. For instance, the compound has demonstrated activity against:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast cancer) | TBD |
| Similar derivative | HCT-116 (Colorectal cancer) | 8.64 |
| Doxorubicin (control) | HepG2 (Liver cancer) | 7.45 |
These results suggest potential effectiveness against breast, colorectal, and liver cancers. The mechanism of action may involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies have shown favorable binding interactions with CDK2, indicating a pathway through which the compound exerts its anticancer effects.
Psychopharmacological Activity
In addition to its anticancer properties, compounds in the pyrazolo[1,5-a]pyrimidine class are being explored for psychopharmacological effects. The piperazine moiety present in this compound is associated with activity at neurotransmitter receptors, suggesting potential use as an anxiolytic or antidepressant.
Synthesis and Screening
A series of studies have synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and screened them for biological activity. For example:
- Synthesis Methodology : Compounds were synthesized through reactions involving picolinohydrazide and unsymmetrical anhydrides.
- Biological Assays : Antimicrobial and antitumor activities were evaluated using standard protocols against human cancer cell lines.
These studies consistently highlight the promising activity of compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold.
Mechanism of Action
The mechanism of action of 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs share the pyrazolo[1,5-a]pyrimidine core but differ in substituents and peripheral groups. Key examples include:
Key Observations :
Physicochemical Properties
Pharmacological Activity
While direct activity data for the target compound is unavailable, insights can be drawn from analogs:
- Pyrazolo[1,5-a]pyrimidinones like MK9 and MK62 exhibit varied bioactivities, including herbicidal and fungicidal effects , though their mechanisms differ from piperazine-containing derivatives.
- Piperazine-linked compounds (e.g., ) are often designed for receptor targeting (e.g., adenosine A2A in ).
Biological Activity
The compound 2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions of the pyrimidine ring, enhancing the potential bioactivity of the resulting compounds .
Key Structural Features
- Core Structure : The pyrazolo[1,5-a]pyrimidine core is known for its role as a selective protein inhibitor and has demonstrated anticancer properties.
- Substituents : The presence of an ethyl and methyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The MTT assay results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, a commonly used chemotherapeutic agent .
The biological activity of these compounds is often linked to their ability to induce apoptosis in cancer cells. For example, studies have shown that specific derivatives increase the activation of caspases (caspase 3/7, caspase 8, and caspase 9), which are crucial mediators in the apoptotic pathway. This suggests that compounds like this compound may act by triggering programmed cell death in malignant cells .
Enzymatic Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of various kinases involved in cancer progression and other diseases. This inhibition can disrupt critical signaling pathways that facilitate tumor growth and survival .
Case Study: Anticancer Activity
In a recent study focusing on the anticancer effects of pyrazolo[1,5-a]pyrimidines, several derivatives were synthesized and tested for their cytotoxic effects against MCF-7 and MDA-MB-231 cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The most active compound demonstrated a significant reduction in cell viability compared to standard treatments like cisplatin .
Table: Summary of Biological Activities
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 10 | Caspase activation |
| Compound B | Anticancer | MDA-MB-231 | 8 | Caspase activation |
| Compound C | Enzyme inhibition | Various kinases | N/A | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
